N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine
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Overview
Description
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol. This compound is characterized by its structure, which includes a pyridine ring attached to an ethane-1,2-diamine backbone with a methyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine typically involves the reaction of pyridin-3-ylmethylamine with ethylene dichloride in the presence of a strong base. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reacting with alkyl halides in the presence of a base to form alkylated derivatives.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives with different functional groups.
Substitution: Generation of various alkylated products depending on the alkyl halide used.
Scientific Research Applications
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the synthesis of various organic compounds and materials due to its versatile reactivity.
Mechanism of Action
N1-Methyl-N1-(pyridin-3-ylmethyl)ethane-1,2-diamine is similar to other compounds such as N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine and N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine. its unique pyridin-3-ylmethyl group imparts distinct chemical and biological properties, making it suitable for specific applications.
Comparison with Similar Compounds
N1-Methyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine
N1-Methyl-N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
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Properties
IUPAC Name |
N'-methyl-N'-(pyridin-3-ylmethyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(6-4-10)8-9-3-2-5-11-7-9/h2-3,5,7H,4,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQCGSQOABRTFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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